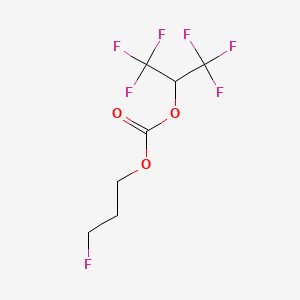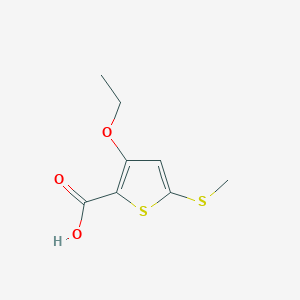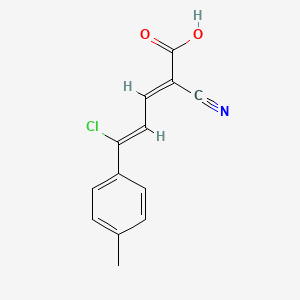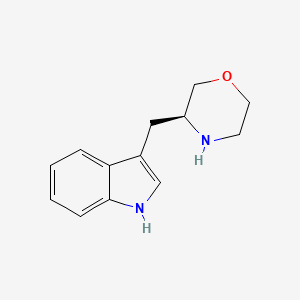
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is a chemical compound belonging to the class of indoles and derivatives Indoles are heterocyclic compounds containing a fused pyrrole and benzene ring This particular compound is characterized by the presence of an acetyloxy group at the 3-position and a chlorine atom at the 7-position of the indole ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one typically involves the cyclization of α-oxo-anilides. One common method includes the acid-catalyzed cyclization of N-alkyl-α-oxo-anilides at 25°C to yield 1,3-dialkyl-1,3-dihydro-3-hydroxyindol-2-ones. When treated with concentrated hydrochloric acid at 80°C, these intermediates can be converted to 1,3-dialkyl-3-chloro-1,3-dihydroindol-2-ones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters.
化学反应分析
Types of Reactions: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindoles.
Reduction: Reduction reactions can convert it to indoles.
Substitution: The chlorine atom at the 7-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products:
Oxidation: Oxindoles
Reduction: Indoles
Substitution: Various substituted indoles depending on the nucleophile used.
科学研究应用
1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex indole derivatives.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active indoles.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one involves its interaction with specific molecular targets. The acetyloxy group can undergo hydrolysis to release acetic acid, which may interact with cellular components. The chlorine atom may enhance the compound’s binding affinity to certain receptors or enzymes, influencing various biochemical pathways.
相似化合物的比较
1,3-Dihydro-3-hydroxyindol-2-ones: These compounds lack the acetyloxy group but share the core indole structure.
1,3-Dihydro-3-chloroindol-2-ones: Similar structure but without the acetyloxy group.
Indazoles: Another class of heterocyclic compounds with similar medicinal applications.
Uniqueness: 1,3-Dihydro-3-(acetyloxy)-7-chloro-2H-indol-2-one is unique due to the presence of both acetyloxy and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for further research and development.
属性
CAS 编号 |
99304-32-2 |
|---|---|
分子式 |
C10H8ClNO3 |
分子量 |
225.63 g/mol |
IUPAC 名称 |
(7-chloro-2-oxo-1,3-dihydroindol-3-yl) acetate |
InChI |
InChI=1S/C10H8ClNO3/c1-5(13)15-9-6-3-2-4-7(11)8(6)12-10(9)14/h2-4,9H,1H3,(H,12,14) |
InChI 键 |
JKHCHPATJJTKAU-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OC1C2=C(C(=CC=C2)Cl)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


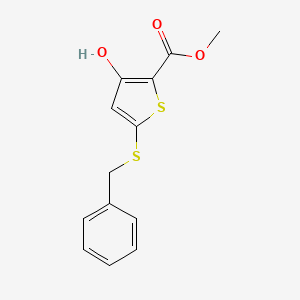
![2-amino-5-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12079591.png)
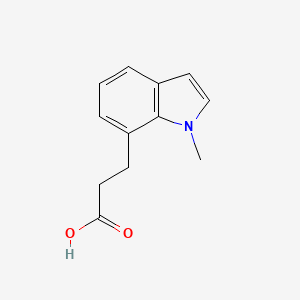
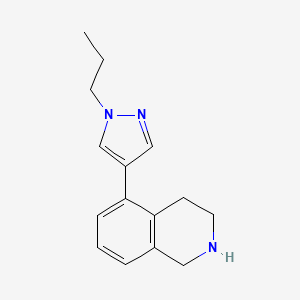



![(4-Nitrophenyl) [4-[[(2S)-2-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl carbonate](/img/structure/B12079629.png)
